4-Fluoro-7-azaindole

Übersicht

Beschreibung

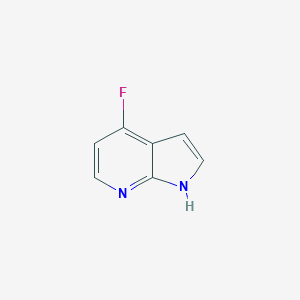

4-Fluoro-7-azaindole is a heterocyclic compound that belongs to the azaindole family. It is characterized by the presence of a fluorine atom at the fourth position and a nitrogen atom at the seventh position of the indole ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-azaindole typically involves the strategic functionalization of azaindoles or fluoropyridines. One common method starts with 4-bromo-7-azaindole as a raw material, using triisopropyl silicon chloride to protect the 1-position . Another approach involves the use of 2-fluoro-3-methylpyridine and arylaldehydes in a domino reaction, where the chemoselectivity is controlled by the counterion used (LiN(SiMe3)2 for 7-azaindolines and KN(SiMe3)2 for 7-azaindoles) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for industrial production would focus on yield, cost-effectiveness, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-7-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as cyclic secondary amines are used under microwave heating conditions.

Domino Reactions: Reagents like 2-fluoro-3-methylpyridine and arylaldehydes are used with alkali amides as catalysts.

Major Products:

Substituted Azaindoles: Products from SNAr reactions.

Azaindolines: Products from selective reduction reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Fluoro-7-azaindole belongs to the azaindole family, which is recognized for its bioisosteric relationship with indoles. This structural similarity enhances solubility and bioavailability, making azaindoles attractive candidates in drug design.

1.1. Kinase Inhibition

Azaindoles, including this compound, have been extensively studied as kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Research indicates that derivatives of 7-azaindole can selectively inhibit various kinases, leading to potential anti-cancer therapies. For instance, compounds derived from 7-azaindole have shown promising results against Aurora A kinase and CDK2, which are critical targets in cancer treatment .

1.2. Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting specific pathways involved in inflammation. This property opens avenues for developing treatments for inflammatory diseases such as rheumatoid arthritis and asthma .

1.3. Antiviral Activity

Recent research highlights the antiviral potential of this compound derivatives against HIV and influenza viruses. The compound has been shown to inhibit viral replication by targeting critical viral proteins, making it a candidate for further development in antiviral therapies .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including one-pot reactions that allow for the introduction of different substituents, enhancing its versatility for further functionalization . The ability to modify the azaindole core facilitates the development of a wide range of derivatives tailored for specific biological activities.

| Synthesis Method | Yield | Substituents |

|---|---|---|

| One-pot reaction with arylaldehyde | Up to 96% | Electron-donating groups |

| Alkali-amide controlled synthesis | Varies | Multiple functional groups |

3.1. Cancer Therapeutics

A notable case study involves the use of this compound derivatives in targeting PI3K pathways in cancer cells. These compounds demonstrated significant anti-proliferative effects in vitro and in vivo models, indicating their potential as effective cancer therapeutics .

3.2. Neurological Disorders

Another study explored the neuroprotective effects of this compound derivatives against neurodegenerative diseases linked to HIV infection. The compounds exhibited promising results by modulating inflammatory responses within the central nervous system .

Wirkmechanismus

The mechanism of action of 4-Fluoro-7-azaindole and its derivatives often involves interaction with specific molecular targets, such as protein kinases. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions . The exact pathways and targets depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

7-Azaindole: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.

4-Chloro-7-azaindole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity in substitution reactions.

Uniqueness: 4-Fluoro-7-azaindole is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and interactions with biological targets. This makes it a valuable scaffold in drug discovery and other research areas .

Biologische Aktivität

4-Fluoro-7-azaindole is a derivative of the azaindole family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of Azaindoles

Azaindoles are nitrogen-containing heterocycles structurally related to indoles, which are prevalent in nature and pharmaceuticals. The presence of nitrogen in the ring enhances their interaction with biological targets, making them valuable in drug discovery. The 7-azaindole scaffold is particularly noteworthy due to its ability to inhibit various kinases involved in cancer progression and other diseases .

Anticancer Properties

This compound exhibits significant anticancer activity through several mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell proliferation and survival. For instance, it targets the PI3K pathway, which is crucial for tumor growth and survival .

- Cell Cycle Regulation : Studies indicate that derivatives of 7-azaindole can inhibit cell cycle progression by interfering with cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) : Research highlights that modifications at specific positions on the azaindole ring significantly affect biological activity. For example, substituents at positions 1 and 3 enhance potency against various cancer cell lines .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects. Mechanistic studies revealed that it induced apoptosis through caspase activation and DNA fragmentation assays .

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, a series of 7-azaindole derivatives were synthesized and tested against fungal pathogens. The results showed that compounds with a fluorine substituent displayed enhanced antifungal activity compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals crucial insights into how modifications can enhance its biological efficacy:

| Position | Modification Type | Effect on Activity |

|---|---|---|

| 1 | Alkyl substitution | Increased anticancer potency |

| 3 | Fluorine addition | Enhanced kinase inhibition |

| 5 | Aromatic ring | Improved selectivity towards cancer cells |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-7-azaindole, and how can regioselectivity be ensured during functionalization?

- Methodological Answer: A chemoenzymatic approach using PfTrpB6 enzymes has been demonstrated for synthesizing azaindole derivatives, where regioselectivity is controlled by substrate engineering and reaction conditions. For halogenation, regioselective chlorination of 7-azaindole via N-oxide intermediates can be adapted for fluorination, as shown in palladium-catalyzed cyanation/reduction sequences .

Q. How can NMR spectroscopy distinguish between tautomeric forms of this compound in solution?

- Methodological Answer: ¹H and ¹³C NMR chemical shifts and coupling constants (e.g., JCH) are sensitive to protonation states and tautomerization. For 7-azaindole derivatives, comparing shifts of pyrrolic vs. pyridinic nitrogen environments and deuterated analogs can resolve tautomeric equilibria .

Q. What solvent-dependent photophysical properties are critical for designing fluorescence-based assays with this compound?

- Methodological Answer: Solvent polarity and hydrogen-bonding capacity significantly affect excited-state tautomerization. In alcohols, 7-azaindole exhibits bimodal fluorescence (normal vs. tautomer emission), whereas water suppresses tautomerization due to slower proton transfer kinetics (~1.2 × 10⁹ s⁻¹ in H2O vs. faster rates in alcohols). Time-resolved fluorescence spectroscopy is essential to quantify these effects .

Advanced Research Questions

Q. How do structural modifications at the 7-position of this compound influence antiviral activity in HIV-1 attachment inhibitors?

- Methodological Answer: Substitutions at the 7-position (e.g., triazoles, amides) must adopt coplanar conformations to optimize binding to gp120. Computational modeling (e.g., B3LYP/6-31G**) and SAR studies reveal that planar substituents enhance potency by improving hydrophobic interactions. For example, BMS-585248 (triazole-substituted) achieves subnanomolar IC50 values .

Q. What experimental strategies resolve contradictions in fluorescence data for this compound across solvents?

- Methodological Answer: Discrepancies arise from solvent-mediated proton transfer dynamics. Kinetic modeling (e.g., global analysis of time-resolved emission) combined with isotopic substitution (D2O vs. H2O) can decouple tautomerization rates from non-radiative decay. For example, deuteration slows proton tunneling, isolating solvent effects .

Q. How can density functional theory (DFT) predict tautomer stability and proton transfer barriers in this compound?

- Methodological Answer: B3LYP/6-31G** calculations on ground-state potential energy surfaces (PES) identify transition states for biprotonic transfer. Comparing dimeric vs. monomeric species and solvent dielectric effects (e.g., PCM models) validates experimental observations of tunneling-dominated tautomerization .

Q. What analytical workflows address conflicting results in SAR studies of this compound derivatives?

- Methodological Answer: Multi-parameter optimization (MPO) frameworks integrate potency, solubility, and metabolic stability. For HIV-1 inhibitors, in vitro assays (e.g., pseudotype infectivity with 40% human serum) and pharmacokinetic profiling (clearance, protein binding) reconcile discrepancies between biochemical and cellular activity .

Q. Data Handling & Experimental Design

Q. How should researchers document raw vs. processed data for reproducibility in this compound studies?

- Methodological Answer: Raw spectral data (e.g., NMR, fluorescence lifetimes) should be archived in appendices, while processed datasets (e.g., quantum yields, kinetic fits) must be presented in the main text with explicit error margins. Tools like OriginLab or Global Analysis software ensure traceability .

Q. What statistical methods validate mechanistic hypotheses for solvent effects on this compound tautomerization?

- Methodological Answer: Multivariate regression analysis correlates solvent parameters (e.g., Kamlet-Taft α, β) with tautomerization rates. Bootstrapping or Bayesian inference quantifies uncertainty in rate constants derived from time-resolved measurements .

Q. Ethical & Methodological Frameworks

Q. How can FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound research?

Eigenschaften

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTWCWYRUCKWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461514 | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640735-23-5 | |

| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.